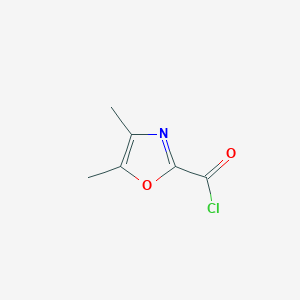
4,5-Dimethyl-1,3-oxazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyloxazole-2-carbonyl chloride is a chemical compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyloxazole-2-carbonyl chloride typically involves the chlorination of 4,5-dimethyloxazole-2-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4,5-Dimethyloxazole-2-carboxylic acid+SOCl2→4,5-Dimethyloxazole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4,5-Dimethyloxazole-2-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyloxazole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,5-dimethyloxazole-2-carboxylic acid.
Reduction: It can be reduced to 4,5-dimethyloxazole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed via nucleophilic substitution.
4,5-Dimethyloxazole-2-carboxylic acid: Formed via hydrolysis.
4,5-Dimethyloxazole-2-methanol: Formed via reduction.
Scientific Research Applications
4,5-Dimethyloxazole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethyloxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
- 4,5-Dimethyloxazole-2-carboxylic acid
- 4,5-Dimethyloxazole-2-methanol
- Isoxazoles
Comparison: 4,5-Dimethyloxazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which distinguishes it from its carboxylic acid and methanol counterparts. This reactivity makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives. Isoxazoles, while structurally similar, differ in their reactivity and applications, often being used in different contexts within medicinal and synthetic chemistry.
Properties
CAS No. |
344399-17-3 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(2)10-6(8-3)5(7)9/h1-2H3 |
InChI Key |
JYWHEWHPWFHDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


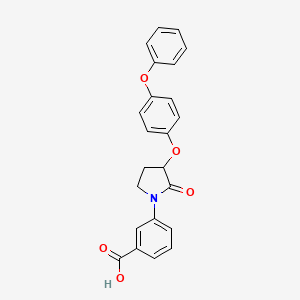
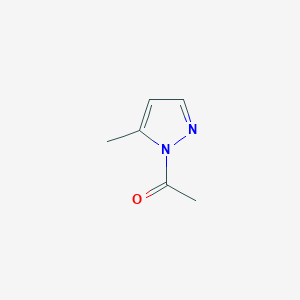
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)


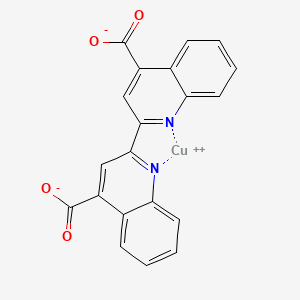
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
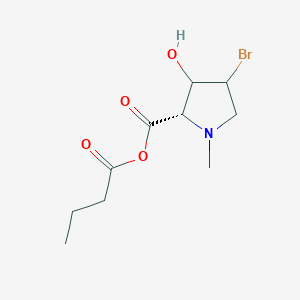
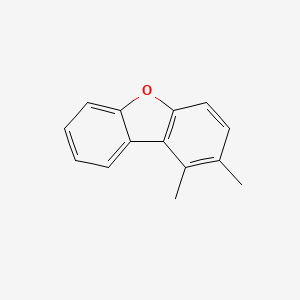
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
